3-Amino-1-(4-chlorophenyl)-4-(3-methoxyphenyl)azetidin-2-one

β-Lactam medicinal chemistry NAAA inhibition Structure-activity relationship

3-Amino-1-(4-chlorophenyl)-4-(3-methoxyphenyl)azetidin-2-one (CAS 1291490-27-1; molecular formula C₁₆H₁₅ClN₂O₂; MW 302.75 g·mol⁻¹) is a synthetic 1,4-diaryl-3-amino-β-lactam belonging to the monocyclic azetidin-2-one class. The compound features a strained four-membered β-lactam ring bearing a free 3-amino group, an N¹-(4-chlorophenyl) substituent, and a C⁴-(3-methoxyphenyl) substituent where the methoxy group occupies the meta position of the C⁴-aryl ring.

Molecular Formula C16H15ClN2O2
Molecular Weight 302.75 g/mol
Cat. No. B14790435
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-1-(4-chlorophenyl)-4-(3-methoxyphenyl)azetidin-2-one
Molecular FormulaC16H15ClN2O2
Molecular Weight302.75 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C2C(C(=O)N2C3=CC=C(C=C3)Cl)N
InChIInChI=1S/C16H15ClN2O2/c1-21-13-4-2-3-10(9-13)15-14(18)16(20)19(15)12-7-5-11(17)6-8-12/h2-9,14-15H,18H2,1H3
InChIKeyPGFWIVGNULGNBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-1-(4-chlorophenyl)-4-(3-methoxyphenyl)azetidin-2-one: Compound Identity and Class Baseline for Procurement Decisions


3-Amino-1-(4-chlorophenyl)-4-(3-methoxyphenyl)azetidin-2-one (CAS 1291490-27-1; molecular formula C₁₆H₁₅ClN₂O₂; MW 302.75 g·mol⁻¹) is a synthetic 1,4-diaryl-3-amino-β-lactam belonging to the monocyclic azetidin-2-one class . The compound features a strained four-membered β-lactam ring bearing a free 3-amino group, an N¹-(4-chlorophenyl) substituent, and a C⁴-(3-methoxyphenyl) substituent where the methoxy group occupies the meta position of the C⁴-aryl ring . This specific meta-methoxy regioisomer is commercially available at ≥95% purity from ISO-certified vendors, positioning it as a research-grade building block for medicinal chemistry programs targeting N-acylethanolamine acid amidase (NAAA) inhibition, tubulin polymerization disruption, and antimicrobial screening campaigns [1].

3-Amino-1-(4-chlorophenyl)-4-(3-methoxyphenyl)azetidin-2-one: Why In-Class Analogs Cannot Be Interchanged Without Quantitative Verification


Monocyclic 3-amino-β-lactams bearing 1,4-diaryl substitution exhibit steep structure-activity relationships where even minor positional isomerism of the aryl methoxy group (meta vs. para) or halogen substitution patterns profoundly alters NAAA inhibitory potency, tubulin-binding affinity, and physicochemical stability [1]. In the benchmark NAAA inhibitor series, the regioisomeric identity of the methoxyphenyl substituent critically governs the inhibitor's interaction with the enzyme's hydrophobic S1′ pocket, with single-digit nanomolar IC₅₀ values reported for optimized N-(2-oxoazetidin-3-yl)amides but substantial (>100-fold) potency loss upon positional rearrangement [2]. Additionally, the 3-amino-β-lactam scaffold is susceptible to pH-dependent hydrolytic ring opening; the electron-donating meta-methoxy substituent modulates the β-lactam carbonyl electrophilicity differently than the para-methoxy isomer, directly impacting chemical stability under physiological assay conditions [3]. Consequently, substituting 3-Amino-1-(4-chlorophenyl)-4-(3-methoxyphenyl)azetidin-2-one with its 4-methoxy regioisomer, 3-chloro-4-methoxy dichloro analog, or p-tolyl derivative without experimental validation risks irreproducible SAR data, misleading IC₅₀ values, and wasted screening resources.

3-Amino-1-(4-chlorophenyl)-4-(3-methoxyphenyl)azetidin-2-one: Quantitative Comparator Evidence for Scientific Selection


Meta-Methoxy Regiochemistry: Positional Isomer Differentiation from the 4-Methoxy Analog

The target compound bears a 3-methoxyphenyl substituent at C⁴ of the β-lactam ring, distinguishing it from the commercially available 4-methoxy regioisomer 3-Amino-1-(4-chlorophenyl)-4-(4-methoxyphenyl)azetidin-2-one (CAS 1291490-12-4). In the NAAA inhibitor SAR elucidated by Nuzzi et al. (2016), the position of the methoxy substituent on the C⁴-aryl ring directly influences the inhibitor's complementarity with the hydrophobic enzyme pocket; meta-substituted aryl derivatives consistently displayed different inhibitory profiles compared to para-substituted congeners, with the steric and electronic orientation of the methoxy oxygen altering hydrogen-bonding geometry with active-site residues [1]. Across the broader 1,4-diaryl-β-lactam class, meta-methoxy substitution has been associated with enhanced tubulin polymerization inhibitory activity relative to para-methoxy isomers in combretastatin A-4 bridged analogs (IC₅₀ shifts of 2- to 5-fold observed in cellular assays), attributed to altered dihedral angle preferences between the two aryl rings [2]. Selection of the 3-methoxy regioisomer over the 4-methoxy variant is therefore critical for SAR programs where subtle electronic modulation of the C⁴-aryl group is the experimental variable under investigation.

β-Lactam medicinal chemistry NAAA inhibition Structure-activity relationship

Monochloro vs. Dichloro Analog: Reduced Molecular Weight and Lipophilicity Advantage

The target compound (C₁₆H₁₅ClN₂O₂, MW 302.75) contains a single chlorine substituent at the para position of the N¹-phenyl ring, in contrast to the dichloro analog 3-Amino-1-(3-chloro-4-methoxyphenyl)-4-(4-chlorophenyl)azetidin-2-one (CAS 1291490-04-4; C₁₆H₁₄Cl₂N₂O₂, MW 337.20), which bears an additional chlorine at the 3-position of the N¹-aryl ring alongside a 4-methoxy group . The calculated XLogP for the monochloro target compound is predicted to be approximately 2.8-3.2, whereas the dichloro analog is expected to exhibit XLogP ≥3.5 due to the additional halogen atom, which increases hydrophobicity and may reduce aqueous solubility [1]. In the context of Lipinski's Rule of Five, the monochloro compound (MW 302.75; HBD = 1 from free NH₂; HBA = 3 from carbonyl O, methoxy O, and amino N; calculated TPSA ≈ 55-60 Ų) maintains a more favorable drug-likeness profile than the dichloro analog (MW 337.20, higher logP), particularly for programs where oral bioavailability or aqueous formulation is a downstream consideration [1]. The absence of the second chlorine also simplifies the synthetic route, reduces the cost of starting materials, and eliminates a potential metabolic liability associated with polyhalogenated aromatics.

Drug-likeness Lipophilicity Lead optimization

Regioisomeric Identity Confirmation: N¹-(4-Chlorophenyl)/C⁴-(3-Methoxyphenyl) vs. N¹-(3-Methoxyphenyl)/C⁴-(4-Chlorophenyl)

A critical procurement consideration for this compound is the potential confusion with its regioisomer 3-Amino-4-(4-chlorophenyl)-1-(3-methoxyphenyl)azetidin-2-one, which shares the identical CAS registry number (1291490-27-1) and InChI Key (UIHPIQIYRYEZAA-UHFFFAOYSA-N) in certain vendor databases due to IUPAC nomenclature ambiguity . In the target compound bearing the 3-amino-1-(4-chlorophenyl)-4-(3-methoxyphenyl) substitution pattern, the N¹ position carries the 4-chlorophenyl group and the C⁴ position carries the 3-methoxyphenyl group. In the swapped regioisomer, these substituent positions are reversed (N¹ = 3-methoxyphenyl; C⁴ = 4-chlorophenyl). This distinction is pharmacologically consequential: in the NAAA inhibitor series reported by Fiasella et al. (2014), the nature of the N¹ substituent governs the inhibitor's interaction with the enzyme's hydrophobic channel, while the C⁴ substituent occupies a distinct subpocket; swapping these groups is predicted to abrogate inhibitory potency [1]. Single-crystal X-ray diffraction of the closely related compound 3,3-Dichloro-1-(p-chlorophenyl)-4-(p-methoxyphenyl)-2-azetidinone (Kabak et al., 1999) confirmed that the chlorophenyl and methoxyphenyl rings adopt a nearly perpendicular conformation [dihedral angle 81.92(7)°], a geometry that would be disrupted by positional isomerism, altering molecular shape complementarity with protein targets [2]. Users must verify regioisomeric identity via ¹H-NMR (distinct coupling patterns for N¹-aryl vs. C⁴-aryl protons adjacent to the β-lactam ring) or HPLC retention time comparison against authentic standards before use in biological assays.

Regioisomer quality control Analytical chemistry Procurement specification

β-Lactam Ring Stability Modulation by Meta-Methoxy Substitution: Comparison with Non-Methoxy and Methyl Analogs

The hydrolytic stability of the β-lactam ring is a critical parameter governing compound utility in biological assays conducted at physiological pH. The electron-donating meta-methoxy substituent on the C⁴-aryl ring of the target compound is predicted to influence the electrophilicity of the β-lactam carbonyl carbon through resonance effects, differentiating it from the p-tolyl analog 3-Amino-1-(4-chlorophenyl)-4-(p-tolyl)azetidin-2-one (CAS 1291488-29-3), where the methyl substituent exerts only inductive electronic effects . In the comprehensive stability analysis of 3-amino-β-lactam NAAA inhibitors reported by Fiasella et al. (2014), the chemical stability of the β-lactam ring under acidic conditions (pH 5.0, mimicking the lysosomal NAAA environment) was identified as a key determinant of sustained enzyme inhibition; compounds with electron-withdrawing aryl substituents at C⁴ exhibited faster hydrolytic degradation than those with electron-donating groups [1]. The 3-methoxy group (Hammett σₘ = +0.12) provides moderate electron donation, whereas the 4-methyl group (σₚ = -0.17) in the p-tolyl analog provides stronger electron donation but with no resonance contribution; the resultant difference in β-lactam carbonyl reactivity can translate to differential half-life under assay conditions, though direct comparative hydrolysis rate constants (kₒbs) have not been reported for these specific compounds [2].

Chemical stability β-Lactam hydrolysis Assay compatibility

Free 3-Amino Group as a Versatile Derivatization Handle: Differential Synthetic Utility Compared to 3-Chloro and 3-Unsubstituted Analogs

The free primary amino group at the 3-position of the β-lactam ring is the defining functional handle that distinguishes this compound from 3-chloro, 3-alkoxy, and 3-unsubstituted azetidinone analogs. In the NAAA inhibitor development program, Nuzzi et al. (2016) demonstrated that the 3-amino group serves as the critical attachment point for carbamic acid ester side chains (e.g., 4-cyclohexylbutyl carbamate in lead compound 3b), which conferred single-digit nanomolar NAAA inhibitory potency (IC₅₀ = 7-27 nM for optimized N-(2-oxoazetidin-3-yl)amides) and systemic anti-inflammatory activity in animal models [1]. The free amine enables direct acylation, sulfonylation, reductive amination, or urea formation under mild conditions, whereas the 3-chloro analogs (e.g., the combretastatin A-4 bridged series reported by O'Boyle et al., 2010) require nucleophilic displacement for further functionalization, imposing additional synthetic steps and limiting the scope of accessible derivatives [2]. For procurement decisions, the 3-amino compound provides immediate entry into amide and carbamate libraries without the need for prior functional group interconversion, significantly reducing the synthetic burden in parallel medicinal chemistry campaigns.

Synthetic intermediate Derivatization Parallel library synthesis

Commercial Purity Benchmarks and ISO-Certified Supply Chain Reliability

The target compound is commercially available from ISO-certified suppliers at NLT 98% purity (HPLC), with catalog offerings at both 95%+ (Chemenu, Cat. CM292167) and 98%+ (MolCore) grades . This purity tier compares favorably with several closely related analogs in the same 1291490-series library, which are also supplied at 95-98% purity, providing batch-to-batch consistency essential for reproducible SAR data . The compound's molecular formula (C₁₆H₁₅ClN₂O₂), molecular weight (302.75 g·mol⁻¹), and InChI Key (UIHPIQIYRYEZAA-UHFFFAOYSA-N) are consistently reported across independent vendor databases, facilitating cross-referencing and procurement verification. Importantly, the compound is classified for research use only and is not subject to controlled substance regulations in most jurisdictions, simplifying international procurement logistics compared to scheduled chemical classes.

Procurement quality ISO certification Reproducibility

3-Amino-1-(4-chlorophenyl)-4-(3-methoxyphenyl)azetidin-2-one: Evidence-Backed Research and Industrial Application Scenarios


NAAA Inhibitor Lead Optimization: Carbamate Library Synthesis from the Free 3-Amino Handle

The 3-amino group enables direct, one-step conversion to N-(2-oxoazetidin-3-yl)carbamates and amides—the pharmacophore class that has produced the most potent systemically active NAAA inhibitors reported to date (IC₅₀ values reaching 7-27 nM against human NAAA) [1]. The specific meta-methoxy substitution on the C⁴-aryl ring provides a distinct electronic environment for exploring SAR around the hydrophobic enzyme pocket, complementing existing para-methoxy series data [2]. Researchers conducting NAAA-targeted anti-inflammatory or analgesic drug discovery should prioritize this compound as a scaffold for parallel carbamate library synthesis, with subsequent evaluation in recombinant human NAAA fluorogenic assays at pH 5.0 (37 °C) and confirmation of cellular target engagement using activity-based protein profiling.

Anticancer β-Lactam Screening: Tubulin Polymerization Inhibition with Defined Regiochemistry

1,4-Diaryl-β-lactams bearing 3-amino substitution have demonstrated potent antiproliferative activity through tubulin polymerization inhibition, with IC₅₀ values of 3-13 nM reported for optimized analogs against duodenal adenocarcinoma (HuTu-80) cells, accompanied by G₂/M cell cycle arrest and apoptosis induction via AMPK activation and caspase-3 cleavage [1]. The meta-methoxy C⁴-aryl configuration of the target compound positions the methoxy oxygen for potential hydrogen-bonding interactions within the colchicine-binding site of β-tubulin, as suggested by molecular docking studies of related combretastatin A-4 β-lactam bridged analogs [2]. This compound is suitable for inclusion in anticancer screening panels against colon (HT-29, HCT-116), breast (MCF-7), and ovarian (A2780) cancer cell lines, with tubulin polymerization turbidimetric assays as the primary mechanism-of-action readout.

Regioisomer-Controlled Physicochemical Profiling for Fragment-Based Drug Discovery

With MW 302.75 g·mol⁻¹ and calculated physicochemical properties within lead-like space (estimated logP ~2.8-3.2, TPSA ~55-60 Ų, 1 HBD, 3 HBA), the compound meets fragment-based screening criteria while offering the unique electronic signature of meta-methoxy aryl substitution [1]. The compound's regioisomeric identity—confirmed by ¹H-NMR and HPLC against the 4-methoxy isomer—provides a well-defined starting point for structure-based design where the orientation of the methoxy oxygen relative to the β-lactam ring is hypothesized to influence hydrogen-bonding networks in the target binding site [2]. Procurement for fragment library assembly should include orthogonal analytical characterization (COSY, HSQC, and HRMS) to establish a definitive regioisomeric fingerprint before biological testing, given the CAS number ambiguity with its positional isomer [3].

β-Lactamase Substrate Specificity and Antimicrobial Screening

Monocyclic 3-amino-β-lactams are recognized substrates and inhibitors of various serine β-lactamases, and their antimicrobial activity profiles depend critically on the N¹ and C⁴ aryl substitution patterns [1]. The 3-amino-1,4-diaryl scaffold of the target compound serves as a structural probe for investigating β-lactamase recognition, particularly against class A (TEM-1, CTX-M-15) and class C (AmpC, P99) enzymes where N¹-aryl substituents influence acylation rates [2]. The meta-methoxy C⁴ substituent differentiates this compound from the more commonly tested 4-methoxy and 3,4,5-trimethoxy analogs, providing a unique steric and electronic profile for structure-activity relationship studies of β-lactamase inhibition or Gram-positive/negative antibacterial activity by broth microdilution MIC determination [3]. Given the compound's synthetic accessibility from the Staudinger [2+2] cycloaddition, it is also suitable as an intermediate for further elaboration into bicyclic β-lactam systems with enhanced antimicrobial spectrum.

Quote Request

Request a Quote for 3-Amino-1-(4-chlorophenyl)-4-(3-methoxyphenyl)azetidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.